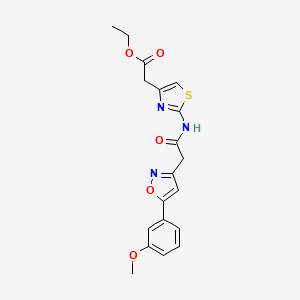

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules known for their heterocyclic structure, which includes an isoxazole ring and a thiazole ring. These types of compounds are of significant interest due to their potential pharmacological activities, as evidenced by the research on related molecules.

Synthesis Analysis

The synthesis of related ethyl acetate derivatives has been explored in various studies. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their biological activities . Another study reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction, which proceeded in good yields . These methods often involve multi-step reactions, including the use of microwave-assisted synthesis, which can enhance the efficiency of the process .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Such structural information is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives towards various reagents has been studied to synthesize a range of heterocyclic compounds. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to give pyran, pyridine, and pyridazine derivatives . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate reacted with different arylidinemalononitrile derivatives to produce a variety of compounds . These reactions highlight the versatility of ethyl acetate derivatives in synthesizing polyfunctionally substituted heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their functional groups and molecular structure. While specific data on Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is not provided, related compounds exhibit a range of activities. For instance, some derivatives have shown good anti-inflammatory and analgesic activities, as well as antioxidant properties . The presence of halogen substitution and the specific arrangement of functional groups can significantly affect these properties.

Scientific Research Applications

Antiplatelet and Metabolite Analysis

The development of antiplatelet agents like KB-3022, closely related to the queried compound, underlines the scientific interest in synthesizing and understanding molecules with potential therapeutic benefits. The high-performance liquid chromatography (HPLC) method for determining KB-3022 and its metabolites in biological fluids showcases the analytical applications of such compounds in medical and pharmaceutical research (Nakada et al., 1990).

Antimicrobial Activities

Research on thiazoles and their derivatives, including efforts to synthesize new compounds with antimicrobial properties, demonstrates the potential of these molecules in combating microbial resistance. Studies on the antimicrobial activities of newly synthesized thiazole derivatives against various bacterial and fungal strains highlight the ongoing search for new, effective antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Reactivity

The exploration of novel synthetic pathways to create thiazole substituted coumarins, with emphasis on their potential anti-microbial activities, illustrates the scientific community's interest in developing new methodologies for compound synthesis. These pathways not only expand the chemical toolkit but also contribute to the discovery of molecules with potential therapeutic uses (Parameshwarappa et al., 2009).

Pharmaceutical Development

The design and synthesis of molecules for pharmaceutical applications, such as the creation of potent and selective allosteric inhibitors for specific enzymes, exemplify the targeted approach in drug discovery. The development of BPTES analogs for glutaminase inhibition showcases the strategic modification of molecules to enhance drug-like properties, including solubility and potency (Shukla et al., 2012).

Mechanism of Action

Target of Action

The compound “Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate” contains a thiazole ring and an isoxazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Isoxazoles also exhibit various biological activities.

Mode of Action

Thiazole derivatives often interact with their targets via electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate” might affect. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities , suggesting they may interact with a variety of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , the compound could potentially have a range of effects.

properties

IUPAC Name |

ethyl 2-[2-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-5-4-6-15(7-12)25-2/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNVHAJZJWFIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)